Molecular Weight and Complexity Differentiation Against Des-Alkyl Analog
Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate exhibits a significantly higher molecular weight compared to its closest structural relative, the des-5-ethoxy-5-oxopentyl analog Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate [1][2]. The target compound's molecular formula is C25H33NO5, resulting in a molecular weight of 427.5 g/mol [1]. This represents a 128.1 g/mol increase over the analog, which has a molecular weight of 299.4 g/mol (C18H21NO3) [2]. This quantitative difference in mass and complexity is critical for applications where molecular bulk and heavy atom count are selection parameters.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 427.5 g/mol |
| Comparator Or Baseline | Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate (CAS 329774-40-5): 299.4 g/mol |
| Quantified Difference | +128.1 g/mol (a 42.8% increase) |
| Conditions | Computed molecular weight from molecular formula (PubChem, 2025). |
Why This Matters
A substantially higher molecular weight directly impacts a compound's pharmacokinetic profile and its ability to occupy a different chemical space, making it a non-fungible selection criterion for screening libraries.
- [1] PubChem. (2025). Compound Summary for CID 22015009, Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 11231852, Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate. National Library of Medicine. View Source
